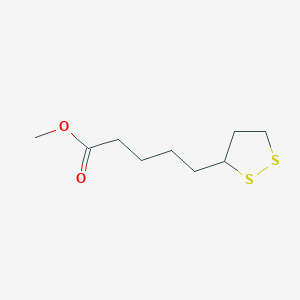

1,2-Dithiolane-3-pentanoic acid, methyl ester

Übersicht

Beschreibung

1,2-Dithiolane-3-pentanoic acid, methyl ester, also known as (±)-α-Lipoic Acid Methyl Ester-d5, is an intermediate used in the synthesis of rac α-Lipoic Acid-d5 . It is a fat-metabolism stimulator . The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties .

Molecular Structure Analysis

The molecular formula of 1,2-Dithiolane-3-pentanoic acid, methyl ester is C9H16O2S2 . It has a molecular weight of 220.35 .Chemical Reactions Analysis

The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers . This dynamic covalent nature of disulfide bonds makes 1,2-dithiolanes very useful in designing dynamic materials, especially polymers .Physical And Chemical Properties Analysis

The boiling point of 1,2-Dithiolane-3-pentanoic acid, methyl ester is predicted to be 295.9±9.0 °C . Its density is predicted to be 1.131±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

1,2-Dithiolane-3-pentanoic acid, methyl ester, has been utilized in chromatographic analysis. A study by Shih et al. (1981) employed gas chromatography for the methyl esters of lipoic acid and its analogs, demonstrating the method's sensitivity and adaptability for determining lipoic acid content in animal tissues and other biological materials (Shih & Steinsberger, 1981).

Pharmacological Enhancements

Gruzman et al. (2004) synthesized ester and amide derivatives of lipoic acid to improve pharmacokinetic parameters. These derivatives demonstrated increased potency in augmenting glucose transport in skeletal muscles and reducing blood glucose in diabetic animals, highlighting the compound's potential in diabetic treatments (Gruzman et al., 2004).

Cytoprotective Properties

Kates et al. (2014) explored the cytoprotective efficacy of 1,2-dithiolane-3-pentanoic acid through the synthesis of a library of compounds based on the condensation of natural and unnatural amino acids. Their study identified compounds with enhanced potency, contributing to the understanding of the compound's role in cytoprotection (Kates et al., 2014).

Electrode Modification

Tsutsumi et al. (1992) prepared a ferrocenylmethyl 1,2-dithiolane-3-pentanoate compound used to modify a gold electrode surface. This application demonstrated the potential use of 1,2-dithiolane-3-pentanoic acid derivatives in electrochemical applications (Tsutsumi et al., 1992).

Pain Pathway Modulation

Lee et al. (2009) showed that α-lipoic acid selectively inhibited T-type calcium currents in rat sensory neurons and decreased sensitivity to noxious stimuli, suggesting its role in modulating pain pathways (Lee et al., 2009).

Zukünftige Richtungen

The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . This has led to remarkable efforts in developing poly (1,2-dithiolane)s for diverse applications such as surface polymerization, cell-penetration, protein-polymer conjugates, gels, elastomers, self-healing materials, supramolecular assembled materials, adhesives, clusteroluminescence, and chemically recyclable materials . These rising research interests have motivated the development of robust and versatile strategies towards the controllable preparation and chemical recycling of poly (1,2-dithiolane)s .

Eigenschaften

IUPAC Name |

methyl 5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S2/c1-11-9(10)5-3-2-4-8-6-7-12-13-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXPIJICTUHMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1CCSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432206 | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(dithiolan-3-yl)pentanoate | |

CAS RN |

46236-19-5 | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)

![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)